molecular formula C21H19FN2O5S B2482031 N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide CAS No. 877816-05-2

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B2482031
CAS No.: 877816-05-2
M. Wt: 430.45
InChI Key: LNWLNJUPPVCERE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide is a useful research compound. Its molecular formula is C21H19FN2O5S and its molecular weight is 430.45. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

  • N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide has been implicated in the study of Orexin-1 receptor mechanisms, particularly in the context of compulsive food consumption and binge eating behaviors. This research highlights its potential relevance in the field of neuropsychopharmacology and eating disorders (Piccoli et al., 2012).

Analytical Characterizations in Research Chemicals

  • The compound has been mentioned in studies focusing on the analytical characterizations of research chemicals, particularly in the context of substances with potential clinical applications. This includes its role in the synthesis and characterization of various isomers (Dybek et al., 2019).

Inhibitors of Plasmodium Falciparum

  • Research has been conducted on the derivatives of this compound as potential inhibitors of Plasmodium falciparum, suggesting its applicability in the field of antimalarial drug development (Krake et al., 2017).

Catalysis in Chemical Reactions

  • The compound has been studied in the context of catalysis, particularly in Cu-catalyzed coupling reactions. This highlights its significance in organic chemistry and the development of pharmaceutical compounds (Bhunia et al., 2017).

Novel Synthetic Approaches

  • It has been used in novel synthetic approaches for the production of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its utility in innovative chemical synthesis techniques (Mamedov et al., 2016).

Photophysical Properties

  • Studies on the photophysical properties of compounds related to this compound, particularly in relation to solvent polarity, have implications for its use in photophysical and photochemical research (Kumari et al., 2017).

Fluorescent Chemosensor Development

  • The compound has been utilized in the development of fluorescent chemosensors, indicating its potential application in the detection of ions and bio-imaging in live cells (Ravichandiran et al., 2020).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of such a compound could potentially contribute to various fields, including medicinal chemistry, materials science, and synthetic chemistry . Its unique structure could make it a useful building block in the synthesis of more complex molecules .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c1-14-4-10-17(11-5-14)30(27,28)19(18-3-2-12-29-18)13-23-20(25)21(26)24-16-8-6-15(22)7-9-16/h2-12,19H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWLNJUPPVCERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.